2-(Tetradecyloxy)ethanol 2-(Tetradecyloxy)ethanol
Brand Name: Vulcanchem
CAS No.: 27306-79-2
VCID: VC13337585
InChI: InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3
SMILES: CCCCCCCCCCCCCCOCCO
Molecular Formula: C16H34O2
Molecular Weight: 258.44 g/mol

2-(Tetradecyloxy)ethanol

CAS No.: 27306-79-2

Cat. No.: VC13337585

Molecular Formula: C16H34O2

Molecular Weight: 258.44 g/mol

* For research use only. Not for human or veterinary use.

2-(Tetradecyloxy)ethanol - 27306-79-2

Specification

CAS No. 27306-79-2
Molecular Formula C16H34O2
Molecular Weight 258.44 g/mol
IUPAC Name 2-tetradecoxyethanol
Standard InChI InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h17H,2-16H2,1H3
Standard InChI Key QHERURXKGFABNZ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCOCCO
Canonical SMILES CCCCCCCCCCCCCCOCCO

Introduction

Chemical Structure and Physicochemical Properties

2-(Tetradecyloxy)ethanol consists of a hydrophobic tetradecyl chain (C14H29\text{C}_{14}\text{H}_{29}) linked via an ether bond to a hydrophilic ethanol moiety. This amphiphilic configuration underpins its surfactant behavior, facilitating interactions at oil-water interfaces.

Table 1: Key Physicochemical Properties of 2-(Tetradecyloxy)ethanol

PropertyValue
Molecular Weight258.44 g/mol
Density0.871 g/cm³
Boiling Point330.8°C at 760 mmHg
Melting Point33–34°C
Flash Point78.6°C
Vapor Pressure1.19×1051.19 \times 10^{-5} mmHg at 25°C
LogP (Octanol-Water)4.696
Refractive Index1.448

The compound’s low vapor pressure (1.19×1051.19 \times 10^{-5} mmHg) and high logP value (4.696) indicate limited volatility and strong lipophilicity, making it suitable for non-aqueous formulations . Its melting point range of 33–34°C suggests solid-state stability under refrigeration, aligning with storage recommendations of 2–8°C .

Synthesis and Manufacturing Pathways

Laboratory-Scale Synthesis

The primary synthesis route involves nucleophilic substitution between 1-bromotetradecane and ethylene glycol under alkaline conditions. This reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, yielding 2-(tetradecyloxy)ethanol with high regioselectivity:

C14H29Br+HOCH2CH2OHNaOHC14H29OCH2CH2OH+NaBr\text{C}_{14}\text{H}_{29}\text{Br} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{NaOH}} \text{C}_{14}\text{H}_{29}\text{OCH}_2\text{CH}_2\text{OH} + \text{NaBr}

Purification typically involves fractional distillation or column chromatography to achieve >99% purity.

Industrial Production

Industrial processes optimize cost and scalability by using tetradecyl alcohol and ethylene oxide as precursors. The reaction occurs in pressurized reactors at 120–150°C with catalytic amounts of potassium hydroxide, achieving conversions exceeding 90%. Continuous-flow systems enhance yield by minimizing side products like polyethylene glycol derivatives.

Industrial and Scientific Applications

Surfactant Formulations

As a nonionic surfactant, 2-(tetradecyloxy)ethanol reduces surface tension in aqueous solutions (critical micelle concentration ≈ 0.1 mM), enabling its use in:

  • Detergents: Enhances soil removal by stabilizing oil-in-water emulsions.

  • Cosmetics: Acts as an emulsifier in creams and lotions, improving texture and spreadability.

  • Pharmaceuticals: Facilitates drug solubility in topical formulations, as evidenced by its inclusion in transdermal delivery systems.

Biomedical Research

Recent studies demonstrate its utility in membrane biology. 2-(Tetradecyloxy)ethanol derivatives, such as 2-(tetradecyloxy)ethyl palmitate, integrate into lipid bilayers, modulating membrane fluidity and protein interactions. This property is exploited in drug delivery systems to enhance cellular uptake of hydrophobic therapeutics.

Environmental Impact and Regulatory Status

Biodegradability

While 2-(tetradecyloxy)ethanol undergoes partial biodegradation via β-oxidation of the alkyl chain, its persistence in anaerobic environments necessitates monitoring in wastewater treatment plants .

Future Research Directions

Emerging applications in nanotechnology and biomedicine drive demand for advanced derivatives. Key research areas include:

  • Green Synthesis: Developing catalytic methods using bio-based ethylene glycol.

  • Drug Delivery: Optimizing lipid nanoparticles with 2-(tetradecyloxy)ethanol for mRNA vaccine formulations.

  • Environmental Toxicology: Assessing long-term ecotoxicological impacts in aquatic ecosystems .

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